molecular formula C15H18O3 B1233073 Plicatin B CAS No. 72704-01-9

Plicatin B

Cat. No.: B1233073
CAS No.: 72704-01-9
M. Wt: 246.3 g/mol
InChI Key: LZEOAWXRNGQEHO-RMKNXTFCSA-N
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Description

Plicatin B is a prenylated phenylpropanoid naturally occurring in Brazilian green propolis (Baccharis dracunculifolia) and other plants such as Psoralea juncea . Structurally, it features a methoxy-substituted aromatic ring conjugated to a prenyl side chain and an α,β-unsaturated carbonyl group (methyl 3-(4-hydroxy-3-(3-methyl-2-butenyl)phenyl)-2-propenoate) . This compound exhibits notable bioactivities, including antimicrobial, antioxidant, and anti-inflammatory properties, making it a promising candidate for pharmaceutical development .

Properties

CAS No.

72704-01-9

Molecular Formula

C15H18O3

Molecular Weight

246.3 g/mol

IUPAC Name

methyl (E)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enoate

InChI

InChI=1S/C15H18O3/c1-11(2)4-7-13-10-12(5-8-14(13)16)6-9-15(17)18-3/h4-6,8-10,16H,7H2,1-3H3/b9-6+

InChI Key

LZEOAWXRNGQEHO-RMKNXTFCSA-N

SMILES

CC(=CCC1=C(C=CC(=C1)C=CC(=O)OC)O)C

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)OC)O)C

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C=CC(=O)OC)O)C

Synonyms

methyl 3-(4-hydroxy-3-(3-methyl-2-butenyl)phenyl)-2-propenoate
plicatin B acrylate

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Analogues

Compound S. mutans S. mitis S. sanguinis E. faecalis
This compound 31.2 µg/mL 31.2 µg/mL 31.2 µg/mL 125 µg/mL
Artepillin C >250 µg/mL >250 µg/mL >250 µg/mL >250 µg/mL
Compound 8 (Hydrogenated this compound) 62.5 µg/mL 31.2 µg/mL 125 µg/mL 125 µg/mL

Data sourced from in vitro studies .

  • Mechanistic Insights :
    • This compound’s α,β-unsaturated carbonyl group enables covalent interactions with bacterial enzymes (e.g., sortase A in S. mutans), disrupting biofilm formation .
    • Hydrogenation of this compound (yielding Compound 8 ) reduces its electrophilicity, decreasing activity against S. mutans but improving hydrophobicity for enhanced penetration into S. mitis .
    • Drupanin , a hydrolysis product of this compound, shows diminished activity due to increased hydrophilicity from its carboxyl group .

Antioxidant Activity

This compound outperforms other phenolic compounds in neutralizing free radicals and protecting biomolecules like low-density lipoprotein (LDL) from oxidation:

Table 2: Antioxidant Efficacy in Lipid Peroxidation Models

Compound % Inhibition of LDL Oxidation (Fe³⁺-induced) IC₅₀ (DPPH Radical Scavenging)
This compound 92% 8.5 µM
Erybraedin C 89% 9.2 µM
α-Tocopherol 75% 25.3 µM
Bitucarpin A <10% >100 µM

Data compiled from experimental and computational studies .

  • Structural Determinants :
    • The ortho-dihydroxy configuration on this compound’s aromatic ring enhances metal chelation (e.g., Fe²⁺/Fe³⁺), critical for interrupting radical chain reactions .
    • Bitucarpin A lacks this configuration, rendering it inactive despite structural similarities .

Pharmacokinetic and Drug-Likeness Profiles

This compound adheres to key drug-likeness criteria, unlike some analogues:

Table 3: Physicochemical and ADMET Properties

Parameter This compound Artepillin C Compound 8
MW 276.3 300.3 280.3
LogP 3.1 4.2 2.8
nHA/nHD 3/1 3/1 3/1
TPSA 66.8 Ų 66.8 Ų 66.8 Ų
Lipinski Violations 0 1 (MW >500) 0
Hepatotoxicity Low Moderate Low

ADMET predictions via pkCSM server .

  • Key Observations :
    • This compound’s lower molecular weight (276.3 vs. 300.3 for Artepillin C) ensures better oral bioavailability .
    • Compound 8 retains favorable LogP (2.8) and TPSA (66.8 Ų) values, aligning with Veber’s and Egan’s rules for membrane permeability .

Computational and Mechanistic Studies

  • Molecular Docking : this compound forms stable hydrogen bonds with S. mutans sortase A (binding energy: −8.9 kcal/mol), outperforming Artepillin C (−6.2 kcal/mol) .
  • Molecular Dynamics : Simulations (1500 ps) confirm this compound’s stable interaction with bacterial targets, maintaining RMSD <2.5 Å .
  • DFT Studies : The prenyl side chain enhances copper(II) chelation, contributing to antioxidant activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Plicatin B
Reactant of Route 2
Reactant of Route 2
Plicatin B

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